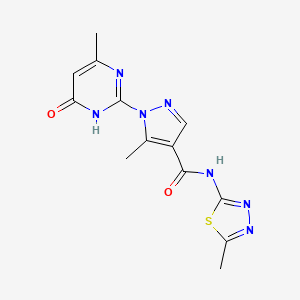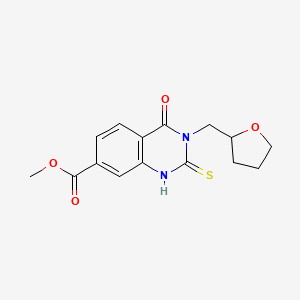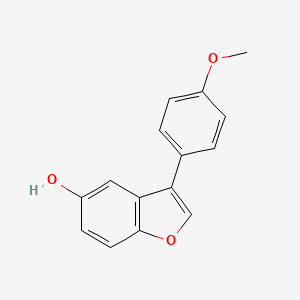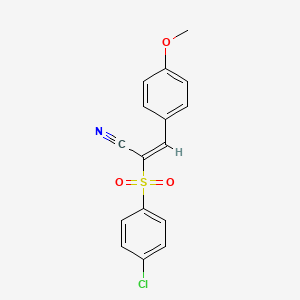![molecular formula C17H22N2O4 B2904772 [1-(Tert-butylamino)-1-oxopropan-2-yl] 4-(prop-2-enoylamino)benzoate CAS No. 2361776-94-3](/img/structure/B2904772.png)
[1-(Tert-butylamino)-1-oxopropan-2-yl] 4-(prop-2-enoylamino)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1-(Tert-butylamino)-1-oxopropan-2-yl] 4-(prop-2-enoylamino)benzoate is a synthetic compound that has gained significant attention in the field of scientific research. This compound is commonly referred to as TBOA and has been used in various studies to investigate its mechanism of action and potential applications. In
Wirkmechanismus
TBOA functions as a competitive inhibitor of glutamate transporters. It binds to the substrate binding site of the transporter, preventing the uptake of glutamate into the presynaptic neuron. This leads to an increase in extracellular glutamate levels, which can activate postsynaptic glutamate receptors and initiate neuronal excitation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of TBOA are primarily related to its inhibition of glutamate transporters. This inhibition leads to an increase in extracellular glutamate levels, which can result in neuronal excitation and subsequent neurological effects. TBOA has been shown to induce seizures in animal models, indicating its potential as a tool for investigating the mechanisms underlying epilepsy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using TBOA in lab experiments is its potency as a glutamate transporter inhibitor. This allows for precise control of extracellular glutamate levels, which can be useful in investigating the role of glutamate in various neurological disorders. However, TBOA has limitations in terms of its specificity, as it can also inhibit other transporters and receptors. Additionally, TBOA has a short half-life, which can make it difficult to maintain consistent extracellular glutamate levels over an extended period.
Zukünftige Richtungen
There are several future directions for TBOA research, including investigating its potential as a therapeutic agent for neurological disorders. TBOA has been shown to have anticonvulsant effects in animal models, indicating its potential as a treatment for epilepsy. Additionally, TBOA has been shown to have neuroprotective effects in models of stroke and traumatic brain injury, suggesting its potential as a treatment for these conditions. Further research is needed to fully understand the potential therapeutic applications of TBOA and to develop more specific glutamate transporter inhibitors.
Synthesemethoden
The synthesis of TBOA involves the reaction of 4-aminobenzoic acid with tert-butyl acrylate, followed by the reaction with N-tert-butyl-1,2-diaminoethane and propionyl chloride. This process results in the formation of TBOA as a white crystalline solid with a melting point of approximately 120°C.
Wissenschaftliche Forschungsanwendungen
TBOA has been used in various scientific research studies, particularly in the field of neuroscience. It is a potent inhibitor of glutamate transporters, which are responsible for the removal of glutamate from the synaptic cleft. This inhibition leads to an increase in extracellular glutamate levels, resulting in the activation of glutamate receptors and subsequent neuronal excitation. TBOA has been used to investigate the role of glutamate transporters in various neurological disorders, including epilepsy, stroke, and neurodegenerative diseases.
Eigenschaften
IUPAC Name |
[1-(tert-butylamino)-1-oxopropan-2-yl] 4-(prop-2-enoylamino)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4/c1-6-14(20)18-13-9-7-12(8-10-13)16(22)23-11(2)15(21)19-17(3,4)5/h6-11H,1H2,2-5H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPZKRNNCGFQCRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C)(C)C)OC(=O)C1=CC=C(C=C1)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-Fluorophenyl)-3-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea](/img/structure/B2904689.png)

![Methyl 2-[(cyanoacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2904691.png)
![7-ethoxy-2-(4-ethoxyphenyl)-5-(furan-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2904692.png)

![2-methyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide](/img/structure/B2904694.png)


![N-[(Z)-2-(4-tert-butylbenzenesulfonyl)-2-nitroethenyl]-4-phenoxyaniline](/img/structure/B2904699.png)




![N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2904709.png)